N-[2-Oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide N-[2-Oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1008935-23-6
VCID: VC0368467
InChI: InChI=1S/C18H18N2O3/c1-13(21)19-17-15-9-5-6-10-16(15)20(18(17)22)11-12-23-14-7-3-2-4-8-14/h2-10,17H,11-12H2,1H3,(H,19,21)
SMILES: CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3g/mol

N-[2-Oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

CAS No.: 1008935-23-6

Main Products

VCID: VC0368467

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3g/mol

N-[2-Oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide - 1008935-23-6

CAS No. 1008935-23-6
Product Name N-[2-Oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Molecular Formula C18H18N2O3
Molecular Weight 310.3g/mol
IUPAC Name N-[2-oxo-1-(2-phenoxyethyl)-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C18H18N2O3/c1-13(21)19-17-15-9-5-6-10-16(15)20(18(17)22)11-12-23-14-7-3-2-4-8-14/h2-10,17H,11-12H2,1H3,(H,19,21)
Standard InChIKey PGANRGRLFUNSDR-UHFFFAOYSA-N
SMILES CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3
Canonical SMILES CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3
PubChem Compound 6500478
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator